molecular formula C20H20N2O3 B7691110 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide

4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide

Cat. No.: B7691110
M. Wt: 336.4 g/mol
InChI Key: CASZFRNEWZFFHU-UHFFFAOYSA-N
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Description

4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as EHOQMB, is a chemical compound that has recently gained attention in scientific research due to its potential application in various fields.

Mechanism of Action

4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which can lead to cell death in cancer cells. This compound also inhibits the production of inflammatory mediators, such as nitric oxide and prostaglandins, by blocking the activity of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antimicrobial effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide for lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its solubility in water is limited, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide. One potential direction is to further investigate its anti-cancer properties and its potential use in combination with other anti-cancer agents. Another direction is to explore its antimicrobial properties and its potential use as an alternative to traditional antibiotics. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in various experimental settings.

Synthesis Methods

4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 2-amino-3-hydroxyquinoline, followed by the reaction of the resulting product with N-methylpiperazine and formaldehyde. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

Properties

IUPAC Name

4-ethoxy-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-25-17-10-8-14(9-11-17)20(24)22(2)13-16-12-15-6-4-5-7-18(15)21-19(16)23/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASZFRNEWZFFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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